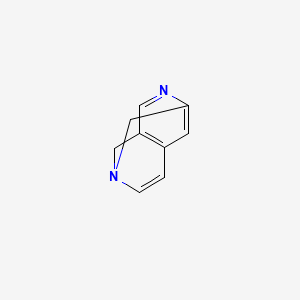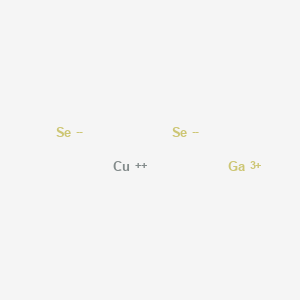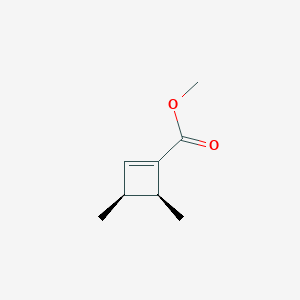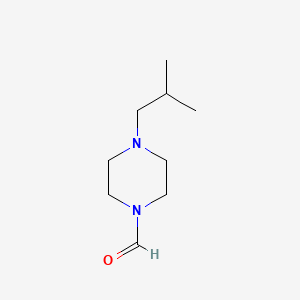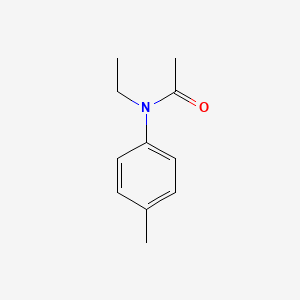![molecular formula C40H26Ba3N8O20S6 B13806509 barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate CAS No. 84029-82-3](/img/structure/B13806509.png)
barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene disulfonate. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl amine followed by coupling with naphthalene-1,5-disulfonic acid The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the naphthalene derivative to form the azo compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The barium salt is then precipitated out, filtered, and dried to obtain the final product. Quality control measures are essential to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and naphthalene rings.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, particularly the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives of the naphthalene ring are the primary products.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also used as a reagent in various analytical techniques to detect the presence of barium ions.
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components.
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The diazenyl group can interact with nucleophiles, leading to the formation of new compounds. The barium ion can also play a role in the compound’s reactivity, particularly in coordination chemistry.
相似化合物的比较
Similar Compounds
- Disodium 2-[[4-[2-[2-amino-4-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]-5-nitrophenyl]diazenyl]phenyl]amino]-5-nitrobenzenesulfonate
- Barium 2-{(E)-[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoate
Uniqueness
The uniqueness of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate lies in its specific structure, which combines a barium ion with a diazenyl-substituted naphthalene disulfonate. This structure imparts unique chemical properties, such as its vibrant color and reactivity, making it valuable in various applications.
属性
CAS 编号 |
84029-82-3 |
|---|---|
分子式 |
C40H26Ba3N8O20S6 |
分子量 |
1543.1 g/mol |
IUPAC 名称 |
barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/2C20H16N4O10S3.3Ba/c2*1-11-19(20(25)24(23-11)13-5-7-14(8-6-13)35(26,27)28)22-21-12-9-16-15(18(10-12)37(32,33)34)3-2-4-17(16)36(29,30)31;;;/h2*2-10,19H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;;3*+2/p-6 |
InChI 键 |
YQXIIZVGIPHSLC-UHFFFAOYSA-H |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


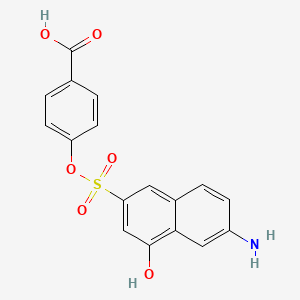
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

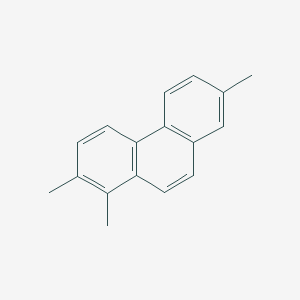
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
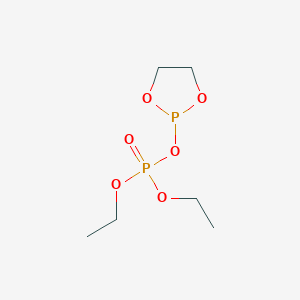
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
